molecular formula C8H8N4 B12276808 2-(1H-Imidazol-1-yl)-6-methylpyrazine

2-(1H-Imidazol-1-yl)-6-methylpyrazine

Cat. No.: B12276808
M. Wt: 160.18 g/mol
InChI Key: RRRNNUDUDDQYAM-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)-6-methylpyrazine is a heterocyclic compound that contains both imidazole and pyrazine rings. These types of compounds are known for their diverse chemical and biological properties, making them valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-1-yl)-6-methylpyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-6-methylpyrazine with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-1-yl)-6-methylpyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-Imidazol-1-yl)-6-methylpyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-1-yl)-6-methylpyrazine involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. Additionally, the compound can interact with nucleic acids and proteins, modulating their functions and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Imidazol-1-yl)pyridine
  • 2-(1H-Imidazol-1-yl)benzene
  • 2-(1H-Imidazol-1-yl)thiazole

Uniqueness

2-(1H-Imidazol-1-yl)-6-methylpyrazine is unique due to the presence of both imidazole and pyrazine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

2-imidazol-1-yl-6-methylpyrazine

InChI

InChI=1S/C8H8N4/c1-7-4-10-5-8(11-7)12-3-2-9-6-12/h2-6H,1H3

InChI Key

RRRNNUDUDDQYAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=N1)N2C=CN=C2

Origin of Product

United States

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